REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6](C)[CH:5]=2.[CH:12]([Li])(CC)C.C1CCCCC1.C(OC(NC1C=CC(OCC)=CC=1C)=O)(C)(C)C.CON(C)C(=O)C>C1COCC1>[CH3:1][C:2]1[N:3]([CH3:12])[C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC(=CC=C2C1)C
|
Name
|
sec-butyl lithium cyclohexane
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li].C1CCCCC1
|
Name
|
|
Quantity
|
11.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)OCC)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
|
CON(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −40° C.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
STIRRING
|
Details
|
stirred an additional one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
It was then poured into a mixture of 500 ml of ether and 500 ml of 1N HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent there remained 12.5 g of crude 1-(2-tert-butoxycarbonylamino-4-methylphenyl)-2-propanone
|
Type
|
STIRRING
|
Details
|
This material and 15 g of trifluoroacetic acid in 250 ml of CH2Cl2 was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The mixture was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated Na2CO3 solution and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
the product was chromatographed on silica eluting with toluene
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |